2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)propanamide
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Overview
Description
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)propanamide is a complex organic compound that features a combination of isoindoline, methoxyphenyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of phthalic anhydride with an amine.
Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl group is introduced.
Introduction of the Nitrophenyl Group: This can be done through a nitration reaction, where a nitro group is added to a phenyl ring.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)propanamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-phenyl-3-(4-nitrophenyl)propanamide: Similar structure but lacks the methoxy group.
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(4-methoxyphenyl)-3-phenylpropanamide: Similar structure but lacks the nitro group.
Uniqueness
The presence of both methoxyphenyl and nitrophenyl groups in 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)propanamide makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-33-18-12-8-16(9-13-18)25-22(28)21(14-15-6-10-17(11-7-15)27(31)32)26-23(29)19-4-2-3-5-20(19)24(26)30/h2-13,21H,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQDEKSSQKMBMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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